Bienvenue dans la boutique en ligne BenchChem!

PF 05089771 tosylate

Pain Ion Channel Selectivity

PF-05089771 tosylate is a clinical-stage, state-dependent Nav1.7 inhibitor with >1000-fold selectivity over Nav1.5/1.8. Its unique slow onset/recovery kinetics and Phase II validation in painful diabetic neuropathy make it the definitive translational tool. Substitute compounds lack this selectivity and clinical benchmark, compromising data interpretation. Procure for high-confidence pain research.

Molecular Formula C25H20Cl2FN5O6S3
Molecular Weight 672.6 g/mol
CAS No. 1430806-04-4
Cat. No. B560333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF 05089771 tosylate
CAS1430806-04-4
Synonyms4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-4-thiazolylbenzenesulfonamide tosylate
Molecular FormulaC25H20Cl2FN5O6S3
Molecular Weight672.6 g/mol
Structural Identifiers
InChIInChI=1S/C18H12Cl2FN5O3S2.C7H8O3S/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,26H,(H3,22,24,25);2-5H,1H3,(H,8,9,10)
InChIKeyNVKBPDYKPNYMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF 05089771 Tosylate for Nav1.7 Pain Research Procurement: Potency and Clinical Profile


PF 05089771 tosylate (CAS 1430806-04-4) is a potent, state-dependent, and subtype-selective arylsulfonamide inhibitor of the human voltage-gated sodium channel Nav1.7 [1]. It demonstrates high affinity for inactivated Nav1.7 channels, with an IC50 of 11 nM, and exhibits >1000-fold selectivity over related Nav1 subtypes such as Nav1.5 and Nav1.8 [1]. This compound has been advanced to clinical trials for the treatment of pain, including a Phase II study in painful diabetic peripheral neuropathy, marking it as a well-characterized tool for translational pain research [2].

Why PF 05089771 Tosylate Cannot Be Substituted with Other Nav1.7 Inhibitors or Pain Research Tools


Generic substitution of PF 05089771 tosylate with other Nav1.7 inhibitors or broad-spectrum sodium channel blockers is not scientifically valid due to its unique pharmacological profile. Its high subtype selectivity (>1000-fold for Nav1.5/Nav1.8) and specific state-dependent binding mechanism are not universal among Nav1.7 inhibitors, and directly impact experimental outcomes, particularly in native tissue or in vivo models [1]. Furthermore, its clinical trial data in painful diabetic neuropathy provides a translational benchmark for target engagement that most research-grade Nav1.7 tool compounds lack [2]. Using a less selective or differently gated compound will compromise data interpretation and translational relevance.

PF 05089771 Tosylate Quantitative Differentiation vs. Nav1.7 Inhibitors and Sodium Channel Blockers


Subtype Selectivity: PF-05089771 Tosylate Demonstrates >1000-Fold Selectivity for Nav1.7 Over Nav1.5 and Nav1.8

PF-05089771 tosylate is >1000-fold selective for Nav1.7 over the tetrodotoxin-resistant (TTX-R) Nav1.5 and Nav1.8 channels, with IC50 values >10 µM for the latter, while its potency for Nav1.7 is 11 nM [1]. In contrast, classic local anesthetics like lidocaine exhibit no such selectivity, inhibiting multiple Nav subtypes with similar potency [2]. This high level of selectivity is critical for avoiding cardiac (Nav1.5) and CNS side effects commonly associated with non-selective sodium channel blockers.

Pain Ion Channel Selectivity

State-Dependent Inhibition: 1000-Fold Preference for Inactivated vs. Resting Nav1.7 Channels

PF-05089771 exhibits extreme state-dependence, showing a 1000-fold preference for the half-inactivated state (IC50 = 11 nM) over the resting state (IC50 ≈ 10 µM) of the Nav1.7 channel [1]. This is a crucial differentiation from many other Nav1.7 inhibitors like PF-05198007, which also show state-dependence but may differ in their relative affinity for fast vs. slow inactivated states, impacting their efficacy in pathological firing patterns [1]. The interaction of PF-05089771 with both fast and slow inactivated states equivalently suggests a unique mechanism for stabilizing non-conducting conformations [2].

Pain Ion Channel Gating State-Dependence

Translational Validation: PF-05089771 Tosylate Efficacy in a Phase II Clinical Trial for Painful Diabetic Neuropathy

Unlike many research-grade Nav1.7 tool compounds which have no clinical data, PF-05089771 tosylate was evaluated in a randomized, double-blind, placebo-controlled Phase II clinical trial (NCT02215252) for painful diabetic peripheral neuropathy [1]. The study demonstrated a modest, though not statistically significant, reduction in average pain score (mean posterior difference of -0.41 vs. placebo), establishing a known human efficacy and safety profile at a dose of 150 mg BID [1]. This is in contrast to other Nav1.7 inhibitors, such as VX-150, which has also shown efficacy in other pain trials, but PF-05089771 provides a distinct and well-documented clinical reference point for this specific neuropathic pain condition [2].

Clinical Trial Pain Diabetic Neuropathy

hERG Selectivity and Cardiac Safety Profile Differentiates PF-05089771 Tosylate from Broader Ion Channel Blockers

PF-05089771 tosylate demonstrates minimal activity against the hERG potassium channel (IC50 > 10 µM), a key differentiator from many other sodium channel modulators and a critical safety feature for a compound intended for chronic pain management [1]. This high degree of selectivity (>900-fold over hERG) contrasts with some other Nav1.7-targeting chemotypes or less selective sodium channel inhibitors which can carry significant hERG liability, potentially leading to QT prolongation and cardiac arrhythmias [2].

Cardiac Safety hERG Selectivity

Optimal Use Cases for PF 05089771 Tosylate in Pain and Ion Channel Research


Investigating Nav1.7-Specific Contributions to Nociceptor Excitability in Native Tissue

Use PF-05089771 tosylate at concentrations up to 100 nM to selectively silence Nav1.7-mediated currents in dissociated sensory neurons or ex vivo nerve preparations. Its >1000-fold selectivity over Nav1.5/Nav1.8 ensures that any observed effect on action potential firing or neurotransmitter release can be confidently attributed to Nav1.7 blockade [1].

Translational Benchmarking of Preclinical Pain Models Using a Clinically Validated Nav1.7 Inhibitor

Administer PF-05089771 tosylate in rodent models of neuropathic or inflammatory pain. Use the established clinical efficacy profile (150 mg BID in humans, with modest pain reduction) to benchmark the predictive validity of the preclinical model for Nav1.7-mediated analgesia, allowing for more accurate go/no-go decisions in drug discovery projects [2].

Studying State-Dependent Channel Block in Voltage-Gated Sodium Channels

Employ PF-05089771 tosylate in electrophysiological experiments with specific voltage protocols to investigate the kinetics of state-dependent block. Its unique, slow onset and slow recovery from block, combined with equivalent interaction with fast and slow inactivated states, make it a powerful tool to dissect the contributions of different channel gating modes to overall inhibition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF 05089771 tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.